molecular formula C12H14N2 B13266269 N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13266269
M. Wt: 186.25 g/mol
InChI Key: ZMBKHINGKUHFKT-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline ( 122068-97-7) is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It belongs to a class of aniline derivatives featuring a 1-methyl-1H-pyrrole moiety, a structural motif of significant interest in medicinal chemistry . The pyrrole ring is a prominent pharmacophore known for its diverse biological activities. Research into structurally similar pyrrole-based compounds has demonstrated potential as therapeutic agents, including multi-target ligands for neurodegenerative diseases like Alzheimer's and as chemotherapeutic agents for castration-resistant prostate cancer . The molecular scaffold is also valuable in supramolecular chemistry, as the pyrrole and aniline functional groups can contribute to specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's crystalline form . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H14N2/c1-14-9-5-8-12(14)10-13-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3

InChI Key

ZMBKHINGKUHFKT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline and its Key Precursors

The synthesis of this compound is achieved through a systematic approach that first involves the preparation of a key aminomethylpyrrole intermediate, followed by its coupling with aniline (B41778). This multi-step process leverages established reactions in heterocyclic and amine chemistry.

The primary precursor for the target molecule is (1-methyl-1H-pyrrol-2-yl)methanamine. myskinrecipes.com This compound is typically synthesized from 1-methyl-1H-pyrrole-2-carboxaldehyde. nist.gov A prevalent and efficient method for this transformation is reductive amination. organic-chemistry.org

In this process, the aldehyde is first condensed with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine. Various reducing agents can be employed for this step, including sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). organic-chemistry.orgyoutube.com Alternative, though less direct, methods for synthesizing primary amines from alkyl halides, such as the Gabriel synthesis or the reduction of azides, could also be adapted for this purpose. youtube.com

The table below outlines a typical reductive amination strategy for preparing the key amine precursor.

Starting MaterialReagentsTypical ConditionsProduct
1-methyl-1H-pyrrole-2-carboxaldehyde1. Ammonia (NH₃) or Ammonium Formate2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd)Solvent (e.g., Methanol); Room Temperature to Mild Heating(1-methyl-1H-pyrrol-2-yl)methanamine

The final this compound scaffold is formed by coupling the (1-methyl-1H-pyrrol-2-yl)methanamine precursor with aniline. This can be achieved through several C-N bond-forming reactions.

One direct method is a second reductive amination, this time reacting 1-methyl-1H-pyrrole-2-carboxaldehyde directly with aniline. organic-chemistry.org The reaction proceeds through the formation of an intermediate Schiff base (an N-phenyl imine), which is subsequently reduced. nih.govmasterorganicchemistry.com A stepwise procedure, where the imine is formed first and then reduced with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), is often employed to control the reaction and minimize side products. organic-chemistry.org

Alternatively, a direct N-alkylation reaction can be performed. This would involve converting the methyl group of the pyrrole (B145914) into a leaving group (e.g., a halide) and subsequently reacting it with aniline. However, reductive amination is often preferred for its operational simplicity and milder conditions.

Reactant AReactant BMethodKey Transformation
1-methyl-1H-pyrrole-2-carboxaldehydeAnilineOne-Pot Reductive AminationIn situ formation and reduction of an intermediate imine
(1-methyl-1H-pyrrol-2-yl)methanamineBenzaldehyde (or derivative)Reductive AminationForms a secondary amine by reacting the primary amine with an aldehyde

Sustainable and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. lucp.net For the synthesis of this compound and its precursors, several sustainable strategies can be considered.

Key green methodologies in pyrrole synthesis include performing reactions under solvent-free (neat) conditions or using environmentally benign solvents such as water or ethanol (B145695). researcher.lifeacs.orgacs.orgresearchgate.net The Paal-Knorr reaction, a classic method for forming the pyrrole ring, is noted for its high atom economy as it only produces water as a byproduct. acs.orgacs.org

For the coupling steps, the use of heterogeneous catalysts that can be easily recovered and reused is a core green principle. researcher.lifenih.govmdpi.com For instance, reductive aminations can be performed using recyclable metal-based catalysts instead of stoichiometric hydride reagents. researcher.life Furthermore, energy-efficient techniques like ultrasound-assisted synthesis or mechanochemical activation (ball milling) can reduce reaction times and avoid the need for high temperatures or toxic solvents. lucp.netsemanticscholar.org A sustainability assessment using tools like Green Metrics can confirm the effectiveness of using green solvents like ethanol in such processes. researcher.life

Utilization as a Building Block in Complex Molecule Synthesis

Pyrrole and aniline substructures are prevalent scaffolds in medicinal chemistry and materials science. scispace.comumich.educresset-group.com The compound this compound, which combines these two important moieties, serves as a valuable building block for the construction of more complex molecules. myskinrecipes.com

The pyrrole ring is a core component of numerous biologically active natural products and pharmaceuticals, exhibiting a wide range of activities including antifungal, anti-inflammatory, and anticancer properties. scispace.comresearchgate.net For example, 1-methyl-1H-pyrrole has been used as a starting material in multi-step syntheses to produce complex 2,5-bis(guanidinoaryl)-1-methyl-1H-pyrrole derivatives with antifungal properties. scispace.comresearchgate.net Similarly, functionalized pyrrole precursors are used to construct complex polycyclic alkaloids such as tashiromine and indolizidine 209I. utas.edu.au

The precursor, (1-methyl-1H-pyrrol-2-yl)methanamine, is identified as a key intermediate for developing bioactive compounds and ligands for catalysis. myskinrecipes.com By incorporating the aniline group, the final compound becomes a strategic intermediate for creating larger, integrated molecular systems with potential applications in drug discovery and the design of functional polymers. myskinrecipes.comsemanticscholar.org For instance, pyrrole-based building blocks are used in the synthesis of pyrrolo[1,2-a]pyrazines and indolizines, which have shown potent antifungal activity against multidrug-resistant Candida species. nih.gov

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Pyrrole (B145914) Moieties

The structure of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline features two aromatic rings susceptible to electrophilic attack: the N-methylpyrrole ring and the aniline ring. Both are highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atoms. onlineorganicchemistrytutor.compearson.combyjus.com

The pyrrole ring is a π-excessive heterocycle where the nitrogen's lone pair is delocalized into the aromatic system, significantly increasing the ring's electron density and reactivity towards electrophiles. pearson.comstackexchange.com This makes it much more reactive than benzene (B151609). onlineorganicchemistrytutor.compearson.com Substitution on the pyrrole ring typically occurs at the C2 (α) position, as the carbocation intermediate formed during the reaction is better stabilized by resonance (three contributing structures) compared to attack at the C3 (β) position (two contributing structures). onlineorganicchemistrytutor.com In this compound, the C2 position is already substituted, so electrophilic attack would be directed to the other available positions, primarily C5.

The aniline moiety is also highly activated. The amino group (-NH-) is a powerful electron-donating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. byjus.com The high electron density at these positions makes the aniline ring a prime target for electrophiles. byjus.com

A key aspect of the reactivity of this compound in EAS is the competition between the two rings. The relative reactivity will depend on the specific reaction conditions and the nature of the electrophile. However, pyrrole is generally one of the most reactive aromatic systems towards electrophilic substitution. onlineorganicchemistrytutor.com It is important to note that strong acidic conditions, often used in EAS reactions like Friedel-Crafts alkylation and acylation, can be problematic as they can lead to polymerization of the pyrrole ring. youtube.com Therefore, milder conditions are often required for successful substitution on the pyrrole moiety. pearson.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution.

Aromatic MoietyActivating GroupDirective InfluencePreferred Position(s) for Substitution
1-methyl-1H-pyrrole-N(CH₃)- (part of the ring)ActivatingC5, C3, C4
Aniline-NH-CH₂-pyrroleActivatingortho, para

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the pyrrole or aniline rings, or the benzylic-type C-N bond.

Oxidation: Pyrrole rings are susceptible to oxidation, which can sometimes lead to dearomatization. nih.gov The use of various oxidants, including peroxides, singlet oxygen, and hypervalent iodine reagents, can lead to functionalized products like pyrrolidinones. nih.govresearchgate.net The specific outcome of the oxidation of this compound would depend on the oxidant and reaction conditions. nih.gov The aniline moiety is also prone to oxidation, which can lead to the formation of various colored products and polymers, a reaction famously observed with aniline itself. The nitrogen atom in the aniline part can be oxidized, and under certain conditions, oxidative polymerization can occur. researchgate.net Furthermore, intramolecular oxidative cyclization is a known reaction pathway for related N-aryl pyrrole compounds, often catalyzed by transition metals, leading to the formation of fused heterocyclic systems. nih.govresearchgate.netrsc.org

Reduction: The reduction of pyrrole rings is a well-established method for the synthesis of pyrrolidines. rsc.orgnih.gov Catalytic hydrogenation is a common method, although it can sometimes require harsh conditions. Chemical reduction methods, such as using sodium cyanoborohydride in trifluoroacetic acid, have been successfully applied to N-(phenylsulfonyl)pyrroles. acs.org The aniline ring (benzene ring) is generally more resistant to reduction than the pyrrole ring and typically requires more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. The choice of reducing agent and conditions would allow for selective reduction of either the pyrrole or the benzene ring.

Nucleophilic Substitution Reactions Involving Substituted Derivatives

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like pyrrole and benzene. wikipedia.orgquimicaorganica.org These reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the ring to activate it towards nucleophilic attack. wikipedia.orgquimicaorganica.org

For derivatives of this compound, an SNAr reaction would be plausible if an EWG (such as a nitro or cyano group) and a good leaving group (like a halide) were present on either the pyrrole or the aniline ring. scite.ai The EWG stabilizes the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism. wikipedia.org For instance, a nitro group positioned para to a halide on the aniline ring would facilitate the displacement of the halide by a nucleophile. Similarly, an EWG at the C4 or C5 position of the pyrrole ring could enable nucleophilic substitution of a leaving group at an adjacent position.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Aminations, Ullmann-type Couplings)

This compound and its derivatives are potential substrates for various cross-coupling reactions, which are powerful tools for forming carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of C-N bonds. wikipedia.orglibretexts.org While the parent molecule already possesses the key C-N bond, derivatives of it could be synthesized using this methodology. For example, a halo-substituted version of the aniline or pyrrole ring could be coupled with an appropriate amine or vice versa. wikipedia.orgresearchgate.net The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.orgacsgcipr.org

Ullmann-type Couplings: The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds, typically by coupling an aryl halide with an amine, alcohol, or thiol. thieme-connect.commdpi.com Modern variations of this reaction often use ligands to facilitate the coupling under milder conditions. thieme-connect.comthieme-connect.comresearchgate.net N-arylpyrroles are frequently synthesized via Ullmann-type reactions. thieme-connect.comthieme-connect.com For instance, coupling 2-(bromomethyl)-1-methyl-1H-pyrrole with aniline in the presence of a copper catalyst could be a synthetic route to the target molecule. These reactions are applicable to a wide range of nitrogen heterocycles, including pyrroles. thieme-connect.comthieme-connect.comnih.gov

Table 2: Overview of Potential Cross-Coupling Reactions.

Reaction NameCatalystCoupling Partners ExampleBond Formed
Buchwald-Hartwig AminationPalladium complexAryl halide + AmineC-N
Ullmann-type CouplingCopper complexAryl halide + Amine/N-heterocycleC-N

Carbon-Hydrogen (C-H) Activation Strategies

C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules. chemistryviews.org For this compound, C-H activation can be envisioned on both the pyrrole and aniline rings.

The functionalization of pyrroles via C-H activation is an active area of research. researchgate.net Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been employed for the direct arylation, alkylation, and acylation of pyrrole C-H bonds. chemistryviews.orgresearchgate.netacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. acs.org For N-substituted pyrroles, C-H functionalization can be directed to either the α (C2/C5) or β (C3/C4) positions. acs.orgrsc.org For instance, rhodium catalysts have been developed for the β-selective C-H arylation of N-substituted pyrroles. acs.org

The aniline moiety also offers sites for C-H activation. The nitrogen atom can act as a directing group, guiding a metal catalyst to functionalize the ortho C-H bonds. Palladium-catalyzed C-H activation-intramolecular amination has been used to synthesize multisubstituted indoles from related enaminonitrile precursors, demonstrating the utility of this approach for forming new heterocyclic systems. nih.gov

Mechanistic Investigations of Key Transformations (e.g., Oxidative Cyclization)

The mechanistic pathways of reactions involving N-aryl pyrroles are crucial for understanding and optimizing synthetic transformations. One particularly relevant transformation is oxidative cyclization, which can lead to complex, fused heterocyclic structures.

For example, the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with peroxides to form pyrrolo[1,2-a]quinoxalines has been studied. researchgate.netrsc.org Mechanistic studies suggest that the reaction can proceed through a domino sequence involving the formation of radical species. researchgate.netrsc.org The process involves the cleavage of a C-C bond and the formation of new C-C and C-N bonds in a one-pot synthesis. rsc.org

Another area of mechanistic interest is the intramolecular redox reaction of related compounds to synthesize N-aryl pyrroles. For instance, 2-(3-pyrrolin-1-yl)arylaldehydes can undergo a Lewis acid-mediated 1,5-hydride shift and isomerization to yield N-aryl pyrroles. nih.gov

Furthermore, theoretical studies, such as those using density functional theory (DFT), have been employed to elucidate the mechanisms and stereoselectivity of reactions involving pyrroles, such as N-heterocyclic carbene (NHC)-catalyzed oxidative reactions. rsc.org Such computational investigations provide detailed insights into transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org Studies on the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides to form pyrrol-2-ones also provide mechanistic insights into intramolecular cyclization processes, which may involve radical pathways or nucleophilic attack followed by cyclization. chemicalpapers.com

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline would be expected to show distinct signals for each unique proton environment. The aromatic protons on the aniline (B41778) ring would likely appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the pyrrole (B145914) ring would also resonate in the aromatic region, with characteristic shifts and coupling patterns. The singlet for the N-methyl group on the pyrrole ring would be expected at a more upfield position, as would the signal for the methylene (B1212753) bridge protons connecting the pyrrole and aniline moieties. The N-H proton of the aniline amine group would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon skeleton. Separate signals would be anticipated for the carbons of the aniline and pyrrole rings. The ipso-carbons (carbons attached to nitrogen) would have characteristic chemical shifts. The N-methyl carbon and the methylene bridge carbon would appear in the upfield region of the spectrum.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

An IR spectrum of this compound would reveal the presence of key functional groups. A characteristic N-H stretching vibration for the secondary amine of the aniline moiety would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would also be present.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the aniline and pyrrole aromatic systems would likely result in π → π* transitions, observable as strong absorption bands in the UV region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Single-Crystal X-ray Diffraction

To date, the single-crystal X-ray diffraction data for this compound has not been reported. If suitable crystals could be grown, this technique would provide the definitive three-dimensional structure of the molecule in the solid state. It would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Molecular Geometry and Conformation in the Solid State

For instance, in the structure of (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the dihedral angle between the pyrrole and the trimethylphenyl ring is a significant 78.3(1)°. nih.gov Similarly, in 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline, this angle is found to be 70.50 (7)°. nih.gov This pronounced twist is a common characteristic, preventing a planar molecular conformation. In another related structure, (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine, the dihedral angles between the pyrrole rings and the central phenyl ring are 85.07 (8)° and 77.13 (9)°. researchgate.net

These findings suggest that "this compound" would also adopt a conformation where the 1-methyl-1H-pyrrole ring and the aniline ring are substantially twisted relative to each other. This rotation around the C-N single bonds of the methylene bridge is influenced by steric hindrance between the ortho hydrogens of the aniline ring and the hydrogens of the pyrrole ring and the methylene group.

The internal geometry of the pyrrole and aniline rings in these related structures generally adheres to standard values for sp²-hybridized carbon and nitrogen atoms. Bond lengths and angles within the aromatic systems are typically unexceptional. nih.govresearchgate.net

Table 1: Dihedral Angles in Related N-Substituted Pyrrole Structures

Compound NameDihedral Angle Between Rings (°)Reference
(E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline78.3(1) nih.gov
2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline70.50(7) nih.gov
(1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine (Pyrrole 1/Phenyl)85.07(8) researchgate.net
(1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine (Pyrrole 2/Phenyl)77.13(9) researchgate.net
(E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide (Molecule A: Pyrrole/Phenol)25.45(15) researchgate.net
(E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide (Molecule B: Pyrrole/Phenol)15.38(15) researchgate.net

This table presents selected dihedral angles from the crystal structures of compounds structurally related to this compound to illustrate the common non-planar conformation.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. In the case of N-substituted pyrroles that retain an N-H group on the pyrrole ring, hydrogen bonding is a dominant feature in their crystal packing. nih.gov

A common motif observed is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. nih.govnih.gov For example, in (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, pairs of molecules are linked by N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the imine nitrogen of a neighboring molecule, forming a characteristic R²₂(10) graph-set descriptor. nih.govresearchgate.net A similar N-H···N hydrogen bonding pattern leading to dimer formation is also seen in the crystal structure of 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline. nih.gov

In structures where other hydrogen bond acceptors are present, such as carbonyl oxygen atoms, N-H···O interactions are prevalent. In 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide, molecules are linked into chains along the a-axis via N-H···O hydrogen bonds. nih.gov The crystal structure of (E)-N'-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide reveals a more complex two-dimensional supramolecular network stabilized by O-H···O and N-H···O hydrogen bonds. researchgate.net

For "this compound" itself, the pyrrole nitrogen is methylated, precluding its participation as a hydrogen bond donor. The secondary amine nitrogen, however, can act as a hydrogen bond donor (N-H). In the absence of strong acceptors within the molecule, it is plausible that this N-H group would form hydrogen bonds with the π-system of the pyrrole or aniline rings of adjacent molecules (N-H···π interactions) or potentially with the nitrogen atom of the pyrrole ring of a neighboring molecule, if sterically accessible. The presence of a hydrogen-bonding donor and acceptor group is a key feature in many N-substituted pyrrole structures. nih.gov

Weak C-H···π interactions can also play a role in stabilizing the crystal packing, as observed in the structure of 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline. nih.gov

Table 2: Key Intermolecular Interactions in Related Pyrrole Structures

Compound NameDominant Interaction TypeSupramolecular MotifReference
(E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]anilineN-H···N Hydrogen BondCentrosymmetric Dimer (R²₂(10) motif) nih.gov
2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]anilineN-H···N Hydrogen Bond, C-H···π InteractionDimer (R²₂(10) motif) nih.gov
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamideN-H···O Hydrogen BondChains nih.gov
(1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amineN-H···N Hydrogen BondStabilized Packing researchgate.net
(E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate (B79036) monohydrateN-H···O Hydrogen BondExtended Network scispace.com

This table summarizes the primary intermolecular forces that direct the crystal packing in several pyrrole derivatives, highlighting the importance of hydrogen bonding.

Supramolecular Features and Self-Assembly in Related Structures

The principles of molecular recognition and self-assembly are fundamental to understanding how individual molecules of pyrrole derivatives organize into well-defined, ordered supramolecular architectures. researchgate.net The interplay of molecular conformation and directional intermolecular forces, primarily hydrogen bonds, dictates the final crystal structure. nih.gov

The formation of dimers through complementary hydrogen bonds, as seen in several pyrrole-2-carbaldimine derivatives, is a classic example of self-assembly. nih.govnih.gov This predictable pairing illustrates how specific interaction sites can guide the association of molecules into larger, stable entities.

More complex systems can assemble into one-dimensional chains or two-dimensional networks. nih.govresearchgate.net The structure of (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, for instance, showcases a network involving the pyrrole derivative, a nitrate anion, and a water molecule, all connected through a web of hydrogen bonds. scispace.com This highlights how co-crystallized solvent molecules or counter-ions can be integral to the formation of the supramolecular assembly.

In the absence of strong hydrogen bond donors like the pyrrole N-H, weaker interactions become more significant in directing the assembly. Intermolecular (pyrrole)N-H···π(pyrrole) interactions have been observed in systems lacking stronger acceptors, demonstrating that the π-face of the pyrrole ring can act as a weak hydrogen bond acceptor. scispace.com Given that "this compound" lacks a pyrrole N-H but possesses an amine N-H, it is conceivable that its self-assembly could be driven by N-H···π interactions with either the electron-rich pyrrole ring or the aniline ring. The design and synthesis of supramolecular ligands often leverage such pyrrole-based units due to their versatile binding capabilities. researchgate.net

The study of these supramolecular features is not merely academic; the arrangement of molecules in the solid state can influence critical material properties such as solubility, stability, and bioavailability in pharmaceutical contexts.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model its electronic structure and predict various chemical attributes. DFT, particularly with hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), has proven to be a reliable approach for achieving a balance between computational cost and accuracy for organic molecules of this class. researchgate.netmdpi.com These calculations form the basis for geometry optimization, spectroscopic analysis, and reactivity prediction.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles.

A key conformational feature of this molecule is the spatial orientation of the pyrrole (B145914) and aniline (B41778) rings relative to each other, defined by the dihedral angle. For structurally similar compounds, such as Schiff base derivatives of pyrrole, the dihedral angle between the pyrrole and aniline rings is a critical parameter. For instance, in (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the dihedral angle between the rings is 78.3°. nih.gov In 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline, this angle is approximately 70.5°. nih.gov These values indicate that the rings are significantly twisted and not coplanar, which has important implications for the molecule's electronic properties and steric interactions. A similar non-planar conformation is expected for this compound.

ParameterDescriptionTypical Calculated Value (for similar structures)
C-N Bond Length (Pyrrole-CH₂)The length of the bond connecting the pyrrole ring to the methylene (B1212753) bridge.~1.46 Å
C-N Bond Length (CH₂-Aniline)The length of the bond connecting the methylene bridge to the aniline nitrogen.~1.40 Å
C-N-C Bond AngleThe angle formed by the pyrrole carbon, methylene carbon, and aniline nitrogen.~115°
Dihedral Angle (Pyrrole-Aniline)The twist angle between the planes of the pyrrole and aniline rings.70-85°

DFT calculations are highly effective in predicting spectroscopic parameters that can be compared with experimental data to verify a molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical predictions, when correlated with experimental spectra, help in the unambiguous assignment of signals to specific atoms within the molecule. mdpi.com Discrepancies between calculated and observed shifts can sometimes reveal specific solvent effects or conformational dynamics not captured in the gas-phase or implicit solvent models.

Vibrational Frequencies: Theoretical calculations can generate the vibrational (infrared and Raman) spectra of this compound. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C aromatic stretching, and C-N stretching. nih.gov These theoretical spectra, often scaled by an empirical factor to account for anharmonicity and method limitations, typically show good agreement with experimental FT-IR and FT-Raman data, aiding in the assignment of spectral bands. scirp.org

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
N-H Stretching (Aniline)3400-3500Vibration of the N-H bond on the aniline moiety.
C-H Stretching (Aromatic)3000-3100Stretching of C-H bonds on the pyrrole and aniline rings. scirp.org
C-H Stretching (Methyl/Methylene)2850-2980Stretching of C-H bonds in the methyl and methylene groups.
C=C Stretching (Aromatic)1450-1600In-plane stretching of carbon-carbon double bonds in the aromatic rings. scirp.org
C-N Stretching1250-1350Stretching of the carbon-nitrogen single bonds linking the rings.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole and aniline rings, while the LUMO would be distributed over the aromatic systems.

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-5.5 to -6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0
Energy Gap (ΔE)Difference in energy between LUMO and HOMO.~4.0 to 5.0 irjweb.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. acadpubl.eu This method quantifies intramolecular interactions, such as hyperconjugation, which result from charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this molecule, NBO analysis can reveal the extent of electronic communication between the lone pair on the aniline nitrogen and the π-systems of both aromatic rings, which is crucial for understanding its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. thaiscience.info In an MEP map of this compound, negative potential (typically colored red) is expected around the electronegative nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding. nih.gov Positive potential (blue) is generally found around the hydrogen atoms, particularly the N-H proton of the aniline group. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. mdpi.com For this compound, DFT calculations can be used to model various reactions, such as electrophilic aromatic substitution, oxidation, or cyclization reactions. researchgate.net For instance, modeling the reaction with an electrophile would help determine whether the attack is more favorable on the pyrrole or the aniline ring by comparing the activation energies of the possible pathways. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Theoretical Studies on Molecular Interactions and Binding Energetics

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins or DNA, is crucial for its application in medicinal chemistry. Molecular docking is a primary computational technique used for this purpose. semanticscholar.org Docking simulations predict the preferred binding orientation and affinity of a ligand within the active site of a target protein. nih.gov These models can identify key non-covalent interactions, such as hydrogen bonds (e.g., involving the aniline N-H group), π-π stacking between the aromatic rings and aromatic amino acid residues, and hydrophobic interactions. nih.govmdpi.com The calculated binding energy provides a quantitative estimate of the ligand's binding strength, which is essential for predicting its potential biological activity.

In Silico Screening and Predictive Modeling for Derivative Design

Computational chemistry plays a pivotal role in the rational design of new molecules with enhanced properties. mdpi.com Starting with the core structure of this compound, in silico methods can be used to design and evaluate a virtual library of derivatives. nih.gov By systematically modifying substituents on the pyrrole or aniline rings, researchers can predict how these changes affect properties like binding affinity to a biological target, solubility, and metabolic stability (ADMET properties). researchgate.net This predictive modeling approach allows for the pre-selection of the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process and reducing costs. nih.gov

Derivatives and Structural Modifications of N 1 Methyl 1h Pyrrol 2 Yl Methyl Aniline

Synthesis of Halogenated Analogues (e.g., Bromo-, Chloro-, Fluoro-substituted Aniline (B41778) Moieties)

The introduction of halogen atoms onto the aniline ring of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a common strategy to modify its physicochemical properties. Halogens can alter the electron density of the aromatic ring through inductive and resonance effects, influence lipophilicity, and provide sites for further functionalization.

The synthesis of these analogues typically involves a convergent approach, where the halogenated aniline precursor is first synthesized or procured, followed by its coupling with the (1-methyl-1H-pyrrol-2-yl)methyl moiety.

Synthetic Routes:

Reductive Amination: A primary route involves the reaction of a pre-halogenated aniline with 1-methyl-1H-pyrrole-2-carbaldehyde. This condensation forms a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Nucleophilic Substitution: Alternatively, (1-methyl-1H-pyrrol-2-yl)methanol can be converted to a more reactive electrophile, such as (1-methyl-1H-pyrrol-2-yl)methyl chloride or bromide. This halide can then react with a halogenated aniline via nucleophilic substitution to form the target compound.

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the aniline ring. For instance, the synthesis of 3-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a known procedure, yielding a specific regioisomer for further studies. The preparation of various halogen-doped pyrrole (B145914) and aniline building blocks is a well-established field, providing access to a wide range of precursors for these syntheses.

Table 1: Synthesis of Halogenated Analogues

Target Compound ExamplePrecursorsReaction TypeKey Reagents
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-bromoaniline1-methyl-1H-pyrrole-2-carbaldehyde, 3-bromoanilineReductive AminationNaBH₄, Methanol
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-chloroaniline(1-methyl-1H-pyrrol-2-yl)methanol, 4-chloroanilineNucleophilic Substitution (via halide)SOCl₂, Triethylamine
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-fluoroaniline1-methyl-1H-pyrrole-2-carbaldehyde, 2-fluoroanilineReductive AminationH₂, Pd/C

Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups on the aniline ring or the nitrogen atom can significantly impact the steric hindrance and lipophilicity of the parent compound. These modifications are useful for probing the spatial requirements of binding pockets in biological targets or for improving solubility in various media.

Synthesis of these derivatives follows similar pathways to the halogenated analogues. For N-aryl substitution, the Paal-Knorr pyrrole synthesis is a classical method, reacting a 1,4-dicarbonyl compound with a primary aryl amine to form the N-aryl pyrrole ring directly. However, for the target scaffold, coupling reactions are more common.

For alkyl-substituted aniline moieties, the synthesis starts with the corresponding alkyl- or aryl-substituted aniline. For example, reacting 2,4,6-trimethylaniline (B148799) with pyrrole-2-carbaldehyde is a known route to related Schiff base structures. Subsequent reduction would yield the desired saturated linker.

The synthesis of N-alkyl or N-aryl derivatives, where the substituent is on the amine nitrogen itself, requires different strategies. N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base. N-arylation is more complex and often requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Synthesis of Alkyl and Aryl Substituted Derivatives

Derivative TypeSynthetic MethodExample Precursors
Aniline Ring AlkylationReductive Amination1-methyl-1H-pyrrole-2-carbaldehyde, 4-methylaniline
Aniline Ring ArylationSuzuki or Buchwald-Hartwig coupling (on a bromo-aniline precursor)3-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline, Phenylboronic acid
N-AlkylationAlkyl Halide SubstitutionThis compound, Iodomethane, K₂CO₃

Formation and Reactivity of Schiff Base Analogues

Schiff bases, or imines, are analogues where the methylene (B1212753) (-CH₂-) bridge is replaced by an azomethine (-CH=N-) group. These are synthesized through the condensation of an aldehyde or ketone with a primary amine. For this class of compounds, 1-methyl-1H-pyrrole-2-carbaldehyde is reacted with a substituted or unsubstituted aniline.

The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with an acid catalyst like glacial acetic acid, to facilitate the dehydration process. The formation of the C=N double bond introduces rigidity and a different electronic character compared to the flexible single-bond linker in the parent compound.

Reactivity: The azomethine group is the reactive center of Schiff bases.

Hydrolysis: The imine bond is susceptible to hydrolysis, reverting to the original aldehyde and amine, particularly under acidic conditions.

Reduction: The C=N bond can be easily reduced to a secondary amine using agents like NaBH₄, a reaction that forms the basis of the reductive amination synthesis for the parent compound.

Nucleophilic Addition: The carbon atom of the azomethine group is electrophilic and can be attacked by nucleophiles.

Coordination Chemistry: The nitrogen atom has

Coordination Chemistry and Applications in Catalysis

Design and Synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline-based Ligands and Related Pyrrole-Aniline Systems

The synthesis of this compound and related ligands is typically achieved through a multi-step process, often beginning with the condensation of a pyrrole (B145914) derivative with an aniline (B41778). A common and versatile approach involves the formation of a Schiff base (or imine) intermediate.

The initial step is the condensation reaction between a primary amine, such as aniline or its substituted derivatives, and a carbonyl compound like pyrrole-2-carbaldehyde. nih.gov This reaction is usually catalyzed by a small amount of acid and results in the formation of a C=N double bond, linking the pyrrole and aniline moieties. nih.gov For the synthesis of the specific target ligand, N-methylpyrrole-2-carbaldehyde would be used as the starting material. The reaction to form the imine precursor is outlined below:

N-methylpyrrole-2-carbaldehyde + Aniline → N-[(1-methyl-1H-pyrrol-2-yl)methylidene]aniline + H₂O

The subsequent and crucial step is the reduction of the imine double bond to a single bond, which converts the Schiff base into the desired secondary amine, this compound. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

This synthetic strategy is highly adaptable, allowing for the introduction of a wide range of functional groups onto both the pyrrole and aniline rings. By selecting different substituted anilines and pyrrole aldehydes, a diverse library of ligands can be created with tailored electronic and steric properties. nih.gov For instance, using 2,4,6-trimethylaniline (B148799) in the condensation step produces a sterically hindered ligand. nih.gov

Starting Materials Intermediate/Product Reaction Type Reference(s)
Pyrrole-2-carbaldehyde, Aniline derivativePyrrole-based Schiff base ligandCondensation nih.gov
α-Hydroxyketones, 3-Oxobutanenitrile, AnilinesPolysubstituted pyrrolesThree-component reaction nih.gov
2,5-Dimethoxytetrahydrofuran, AminesN-substituted pyrrolesPaal-Knorr condensation organic-chemistry.org
Pyrrole-based Schiff basePyrrole-based secondary amine (e.g., this compound)Reduction of imine

Formation and Characterization of Metal Complexes (e.g., N,N,S-coordinating systems)

Pyrrole-aniline ligands, including this compound, are effective chelating agents for a variety of transition metals. The ligand typically acts as a bidentate donor, coordinating to the metal center through the nitrogen atom of the pyrrole ring and the nitrogen atom of the aniline group, forming a stable chelate ring.

The formation of these metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent like ethanol (B145695) or methanol. mdpi.comsysrevpharm.org The resulting complexes can be isolated as stable solids and characterized using a range of spectroscopic and analytical techniques.

Characterization Techniques for Metal Complexes:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal. A shift in the stretching frequency of the N-H bond and the appearance of new bands corresponding to metal-nitrogen (M-N) bonds are indicative of complex formation. mdpi.comsysrevpharm.org

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the signals of protons and carbons near the coordinating nitrogen atoms confirm the ligand-metal interaction. nih.gov

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex and helps to determine its geometry. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral). mdpi.com

Mass Spectrometry: Confirms the molecular weight of the complex and provides evidence for the metal-to-ligand stoichiometry. nih.gov

Thermal Gravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. mdpi.com

While the most common coordination mode is N,N-bidentate, the ligand framework can be modified to create more complex coordinating systems. For example, by introducing a sulfur-containing functional group (e.g., a thiol or thioether) onto the aniline or pyrrole ring, ligands capable of N,N,S-tridentate coordination can be synthesized. Such systems would involve coordination from the two nitrogen atoms and the sulfur atom, creating a pincer-like ligand that can enforce specific geometries on the metal center. These have been explored in related 1,2,4-triazoline-3-thione systems containing a methyl-pyrrol-methyl moiety. nih.gov

Catalytic Activity of Metal Complexes (e.g., in polymerization reactions, oxidative transformations)

Metal complexes derived from pyrrole-aniline ligands have demonstrated significant potential as catalysts in various organic transformations, most notably in polymerization and oxidation reactions. cjcatal.com The specific activity is highly dependent on the choice of metal and the electronic and steric properties of the ligand.

Polymerization Reactions: Late transition metal complexes, particularly those of Ni(II) and Co(II), featuring nitrogen-based ligands are known catalysts for olefin polymerization. cjcatal.com Complexes of pyrrole-aniline type ligands can act as catalysts for the polymerization of monomers like methyl methacrylate (B99206) (MMA), often in the presence of a co-catalyst such as modified methylaluminoxane (B55162) (MMAO). researchgate.net The structure of the ligand directly influences the catalytic activity and the properties of the resulting polymer, such as its molecular weight and tacticity. researchgate.net Copolymers of pyrrole and aniline have also been synthesized via oxidative polymerization methods using initiators like ferric chloride. researchgate.netrsc.org

Oxidative Transformations: These metal complexes can also catalyze oxidation reactions. For example, certain transition metal complexes are active catalysts for the oxidation of aniline to azobenzene (B91143) using hydrogen peroxide as the oxidant. mdpi.com The efficiency of the catalyst can be tuned by changing the metal center. mdpi.com Copper-catalyzed oxidative cyclization of related 2-(1H-pyrrol-1-yl)aniline derivatives has also been reported to form pyrrolo[1,2-a]quinoxalines, demonstrating the utility of these systems in constructing complex heterocyclic frameworks. rsc.org

Catalyst System Reaction Type Substrate(s) Product(s) Key Findings Reference(s)
Co(II) complexes with N,N-bis(pyrazolyl)methyl aniline ligandsPolymerizationMethyl methacrylate (MMA)Polymethyl methacrylate (PMMA)High catalytic activity (up to 1.14x10⁶ g PMMA/mol-Co·h) at 60°C with MMAO co-catalyst. researchgate.net
M(II) complexes (M=Cu, Co, Ni, etc.) with Schiff base ligandsOxidationAnilineAzobenzeneCatalytic activity depends on the metal, with one complex showing a 91.4% yield. mdpi.com
Fe, Co, Ni, Pd, etc. complexes with iminopyrrolyl ligandsPolymerizationOlefinsPolyolefinsLigand structure allows for flexible complexation and tuning of catalytic activity. cjcatal.com
Cu(II) catalystOxidative Cyclization2-(1H-pyrrol-1-yl)anilinesPyrrolo[1,2-a]quinoxalinesEfficient one-pot construction of fused heterocyclic systems. rsc.org

Investigation of Ligand-Metal Electronic and Steric Effects on Catalysis

The catalytic performance of metal complexes based on this compound and related systems is profoundly influenced by the interplay of electronic and steric effects originating from the ligand framework. illinois.edu By systematically modifying the ligand structure, the reactivity of the metal center can be fine-tuned for specific applications. nih.gov

Electronic Effects: The electronic nature of the substituents on the aniline and pyrrole rings directly impacts the electron density at the metal center. rsc.org

Electron-donating groups (e.g., methyl, methoxy) on the ligand increase the electron density on the metal. This can enhance the metal's nucleophilicity, which may be beneficial in certain catalytic steps, and can influence comonomer incorporation in copolymerization reactions. rsc.org

Electron-withdrawing groups (e.g., chloro, fluoro, nitro) decrease the electron density on the metal, making it more electrophilic. This can lead to higher catalytic activity in some polymerization reactions by facilitating monomer coordination. rsc.org

Steric Effects: The steric bulk of the ligand plays a critical role in determining the coordination geometry around the metal center and controlling access of the substrate to the active site. nih.gov

Bulky Substituents: Introducing sterically demanding groups (e.g., tert-butyl or mesityl groups) near the coordination site can create a crowded environment around the metal. semanticscholar.orgresearchgate.net This steric hindrance can prevent catalyst deactivation pathways, such as the formation of inactive dimers.

Selectivity: Steric bulk can also impart selectivity to a catalytic process. By creating a specific pocket around the active site, the ligand can favor the binding and transformation of substrates with a particular size or shape, leading to regioselective or stereoselective outcomes. illinois.edu

In polymerization catalysis, for instance, increased steric bulk on the ligand can influence the polymer's microstructure, such as branching density, by affecting the rate of chain walking versus monomer insertion. nih.gov A careful balance of both electronic and steric factors is therefore essential in the rational design of highly effective catalysts based on pyrrole-aniline ligands.

Advanced Functional Applications Excluding Clinical/safety Profiles

Role as a Versatile Building Block in Organic Synthesis of Complex Molecules

N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline and its structural analogs are valuable building blocks in the synthesis of more complex molecular architectures. The pyrrole (B145914) nucleus is a common feature in many biologically active natural products and pharmaceutical agents. nih.gov The aniline (B41778) portion of the molecule also offers a reactive site for various chemical transformations.

The secondary amine linkage in this compound can be further functionalized, allowing for the introduction of diverse substituents. This adaptability makes it a key intermediate in the construction of larger, more intricate molecules. For instance, derivatives of this compound can be utilized in the synthesis of heterocyclic systems such as pyrrolo[1,2-a]pyrazines and indolizines, which are known for their wide range of biological activities. nih.gov The synthesis of such complex molecules often relies on the strategic use of versatile building blocks like this compound to introduce specific structural motifs.

Potential in Materials Science for Optoelectronic Applications (e.g., OLED Intermediates)

The field of materials science has seen a surge in the development of organic compounds for optoelectronic applications, particularly in Organic Light Emitting Diodes (OLEDs). sunfinelabs.com Aniline and its derivatives are often used as intermediates in the synthesis of materials for these applications due to their electron-donating properties and their ability to be incorporated into larger conjugated systems. sunfinelabs.com Similarly, pyrrole-containing polymers have been investigated for their semiconducting properties.

Given its constituent parts, this compound possesses the foundational characteristics of a promising OLED intermediate. The pyrrole ring is an electron-rich aromatic system, and the aniline moiety can act as a hole-transporting unit. By modifying the structure of this compound, it is conceivable to tune its electronic properties to meet the specific requirements for use in various layers of an OLED device, such as the hole injection layer, hole transport layer, or as a component of the emissive layer.

Application in Corrosion Inhibition Studies (for related Schiff Bases)

While this compound itself is a secondary amine, related Schiff bases, which are typically formed from the condensation of a primary amine and an aldehyde or ketone, have been extensively studied as effective corrosion inhibitors for various metals and alloys. d-nb.infonih.govresearchgate.netresearchgate.netaspur.rs These studies provide valuable insights into the potential of structurally similar compounds.

Schiff bases containing heterocyclic rings, such as those derived from pyrrole-2-carbaldehyde, and aniline derivatives are particularly effective due to the presence of heteroatoms (nitrogen) and π-electrons in their structures. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that mitigates the corrosive effects of the environment. nih.govaspur.rs The inhibition efficiency of these compounds is influenced by factors such as their concentration, the nature of the metal, and the corrosive medium. d-nb.infonih.gov

Below is a table summarizing the corrosion inhibition efficiencies of some Schiff bases related to the this compound scaffold.

Inhibitor (Schiff Base)MetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO)Mild Steel1 M HCl96.9 nih.gov
3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one (BZ4)Mild SteelAcidic96 d-nb.info
(Z)-N-phenyl-2-((phenylimino)methyl)cyclohept-1-en-1-amine (BDS)St37 Carbon Steel15 vol. % H₂SO₄98 researchgate.net
6-(4-bromophenylimino)guaiacolMild SteelNot Specified95.1 researchgate.net
2-((mercaptoquinolin-3-yl)methylene)hydrazinecarbo-thioamide (MQT)Mild Steel1.0 M H₂SO₄93 researchgate.net

Enzyme Inhibition Studies of Derivatives (focus on molecular mechanisms and targets)

Derivatives of the pyrrole-aniline scaffold have shown promise in the field of enzyme inhibition. For example, a study on pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives revealed their potential as dual inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are key targets in the development of therapeutics for Alzheimer's disease. nih.govrsc.org

The molecular mechanism of inhibition by these derivatives involves their interaction with the active sites of the target enzymes. The specific substitutions on the pyrrole and phenyl rings play a crucial role in determining the inhibitory potency. For instance, the presence of electron-withdrawing groups on the phenyl ring was found to enhance AChE inhibition. nih.gov These findings suggest that the this compound core structure can be chemically modified to design potent and selective enzyme inhibitors for various therapeutic targets.

The following table presents the inhibitory activities of some pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives against AChE and BACE1. nih.gov

CompoundSubstituent on Phenyl RingAChE IC₅₀ (µM)BACE1 IC₅₀ (µM)
1aH2.15 ± 0.083.26 ± 0.11
1b4-CH₃1.98 ± 0.063.15 ± 0.09
1c4-OCH₃1.85 ± 0.052.98 ± 0.07
1d4-Cl1.56 ± 0.043.54 ± 0.12
1e4-NO₂1.25 ± 0.034.12 ± 0.15
1f2,4-diCl1.42 ± 0.043.88 ± 0.14

Development of Smart Materials and Sensors Based on Related Scaffolds

The development of smart materials and sensors that can respond to external stimuli is a rapidly growing area of research. Pyrrole-based scaffolds have been utilized in the creation of various types of sensors, including those for anions and pH. researchgate.netrsc.org The incorporation of aniline functionalities into polymer backbones has also been explored for the development of sensors for volatile organic compounds (VOCs). rsc.org

The this compound structure combines the properties of both pyrrole and aniline, making it an attractive candidate for the design of new smart materials and sensors. For instance, polymers incorporating this scaffold could exhibit changes in their optical or electronic properties in response to specific analytes. The nitrogen atoms in the pyrrole ring and the secondary amine can act as binding sites for anions or metal ions, leading to a detectable signal. researchgate.net Furthermore, the chemical tunability of the scaffold allows for the introduction of specific recognition elements to enhance selectivity towards target molecules. rsc.org

Future Directions and Research Outlook

Exploration of Unconventional Synthetic Routes and Derivatization Strategies

Future synthetic research will likely move beyond traditional methods to explore more innovative and efficient pathways for the synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline and its derivatives. Unconventional synthetic routes could include multicomponent reactions, which offer the advantage of assembling complex molecules from simple starting materials in a single step, potentially under environmentally benign conditions. nih.gov Flow chemistry presents another promising avenue, allowing for precise control over reaction parameters, enhanced safety, and scalability.

Furthermore, the development of novel derivatization strategies will be crucial for expanding the chemical space around the this compound scaffold. This could involve the introduction of various functional groups onto the aniline (B41778) or pyrrole (B145914) rings to modulate the compound's electronic, steric, and physicochemical properties. Such modifications are essential for tailoring the molecule for specific applications, from medicinal chemistry to materials science.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is a key area for future investigation. The integration of experimental techniques, such as kinetic studies and isotopic labeling, with advanced computational methods like Density Functional Theory (DFT), will be instrumental in elucidating reaction pathways and identifying key intermediates and transition states.

For instance, computational studies on similar N-arylpyrrole derivatives have provided valuable insights into their electronic properties and reactivity. researchgate.net Applying these integrated approaches to this compound could reveal detailed mechanistic insights, enabling the optimization of reaction conditions and the rational design of new synthetic methodologies.

Rational Design of Next-Generation Functional Materials with Tunable Properties

The unique structural features of this compound, combining an electron-rich pyrrole ring with a versatile aniline moiety, make it an attractive building block for the rational design of novel functional materials. Future research could focus on incorporating this scaffold into polymers, metal-organic frameworks (MOFs), or other advanced materials.

By strategically modifying the molecular structure, it may be possible to tune the material's properties, such as its conductivity, photophysical characteristics, and thermal stability. For example, derivatives of this compound could be explored for their potential in organic electronics, sensing applications, or as components in stimuli-responsive materials. The ability to tailor properties at the molecular level is a cornerstone of modern materials science, and this compound presents a promising platform for such endeavors.

Interdisciplinary Research in Chemical Biology for Novel Molecular Probes and Understanding Fundamental Interactions

The intersection of chemistry and biology offers exciting opportunities for the application of this compound. A significant area of future research will be the exploration of this compound and its derivatives as novel molecular probes for biological systems. The inherent fluorescence of some pyrrole-containing compounds suggests that derivatives of this compound could be developed as fluorescent probes for imaging and sensing specific biological targets.

Furthermore, interdisciplinary studies could investigate the fundamental interactions of this compound with biomolecules. Understanding how it binds to proteins, nucleic acids, or other cellular components could provide insights into its potential biological activities and pave the way for the development of new therapeutic agents or diagnostic tools. nih.gov

Sustainable and Scalable Production Methodologies

As interest in this compound and its potential applications grows, the development of sustainable and scalable production methodologies will become increasingly important. Future research in this area will likely focus on the principles of green chemistry to minimize environmental impact and enhance economic viability.

This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net Catalytic approaches, particularly those employing earth-abundant and non-toxic metals, will be a key focus. The development of one-pot syntheses and continuous flow processes will also be critical for achieving scalable and cost-effective production, making this compound more accessible for widespread research and potential commercial applications. nih.gov

Q & A

Basic: What are the optimized synthetic routes for N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1-methyl-1H-pyrrole-2-carbaldehyde with aniline derivatives in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.
  • Step 2: Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) . Recrystallization from dichloromethane/hexane or methyl tert-butyl ether/hexane may improve crystallinity, as demonstrated for structurally related imine derivatives .
  • Purity Assessment: Use HPLC with UV detection (e.g., Chromolith® HR column, 254 nm) and confirm purity via HRMS (mass accuracy < 2 ppm) .

Basic: How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Pyrrole methyl group: ~δ 3.6–3.8 ppm (singlet, 3H).
    • Methylene bridge (CH₂): ~δ 4.2–4.5 ppm (doublet, 2H).
    • Aromatic protons: δ 6.5–7.5 ppm (multiples for aniline and pyrrole rings) .
  • IR Spectroscopy: Confirm N–H stretch (~3400 cm⁻¹) and aromatic C=C stretches (~1500 cm⁻¹) .
  • HRMS: Validate molecular ion ([M+H]⁺) with < 2 ppm deviation .

Advanced: How do electronic effects of substituents on the aniline ring influence reactivity and spectroscopic properties?

Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce basicity of the aniline nitrogen, as seen in p-nitroaniline analogs . This alters reaction kinetics in electrophilic substitutions.
  • Comparative Studies: Use UV-Vis spectroscopy to compare electronic transitions. For example, nitro groups redshift absorbance maxima due to enhanced conjugation .
  • Data Analysis: Correlate Hammett σ values with reaction rates or NMR chemical shifts to quantify electronic effects .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray crystallography). For example, conflicting NOE signals in NMR may be resolved via single-crystal X-ray analysis .
  • Software Tools: Refine crystallographic data using SHELXL (for small-molecule structures) and visualize with ORTEP-3 .
  • Case Study: For polymorphic forms, compare unit cell parameters and hydrogen-bonding networks .

Advanced: What strategies are recommended for mechanistic studies of nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated aniline derivatives to probe rate-determining steps .
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to map transition states and compare with experimental activation energies.
  • Trapping Intermediates: Use low-temperature NMR to detect transient species, as applied in nitrosoaniline studies .

Advanced: How can X-ray crystallography elucidate steric and electronic interactions in derivatives?

Methodological Answer:

  • Sample Preparation: Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) .
  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis . For example, the dihedral angle between pyrrole and aniline rings in related structures is ~15–25°, indicating moderate conjugation .

Basic: What are the best practices for assessing thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂. Decomposition onset >200°C suggests stability for room-temperature applications .
  • DSC: Identify melting points (e.g., 93–154°C for analogs ) and phase transitions.
  • GC-MS: Analyze volatile decomposition products (e.g., aniline fragments) .

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